molecular formula C8H9BrMgO2 B1601940 3,5-Dimethoxyphenylmagnesium bromide CAS No. 322640-05-1

3,5-Dimethoxyphenylmagnesium bromide

Cat. No. B1601940
CAS RN: 322640-05-1
M. Wt: 241.36 g/mol
InChI Key: FSAWZPHAFPKVJL-UHFFFAOYSA-M
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Description

3,5-Dimethoxyphenylmagnesium bromide is a chemical compound with the molecular formula C8H9BrMgO2 and a molecular weight of 241.36 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 3,5-Dimethoxyphenylmagnesium bromide involves the use of raw materials such as Cuprous bromide, 1-Bromo-3,5-dimethoxybenzene, Sodium nitrite, and 3,5-Dimethoxyaniline . The solvent is removed and the crude product is slurried in hexane to afford the final product .


Molecular Structure Analysis

The linear formula of 3,5-Dimethoxyphenylmagnesium bromide is (CH3)2C6H2OCH3MgBr . The SMILES string representation is COc1c ©cc ( [Mg]Br)cc1C .


Chemical Reactions Analysis

3,5-Dimethoxyphenylmagnesium bromide is a Grignard reagent, which are typically used in organic synthesis for the formation of new carbon-carbon bonds .


Physical And Chemical Properties Analysis

3,5-Dimethoxyphenylmagnesium bromide is a highly flammable liquid and vapor. It has a boiling point of 65 °C and a density of 0.949 g/mL at 25 °C .

Scientific Research Applications

Suzuki Reaction in Organic Synthesis

3,5-Dimethoxyphenylmagnesium bromide is utilized in organic synthesis, particularly in the Suzuki reaction. For instance, it reacts with triisopropyl borate to form 3,5-dimethylphenylboronic acid, which can undergo Suzuki cross-coupling conditions. This process demonstrates the compound's role in facilitating efficient transfer of aryl groups, a crucial step in complex organic syntheses (Winkle & Schaab, 2001).

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive molecules, such as tetrahydrocannabinol derivatives. For example, its cross-coupling with 4-buten-magnesium bromide in the presence of Li2CuCl4 leads to the formation of key intermediates in the synthesis of these compounds (Hoellinger et al., 1977).

Application in Timber Extractives Synthesis

In the study of Australian timber extractives, 3,5-dimethoxyphenylmagnesium bromide is employed in synthetic pathways. It reacts with tetraacetyl-α-D-glucosyl chloride, contributing to the synthesis of specific compounds found in timber extractives (Eade, McDonald, & Simes, 1975).

Grignard Reagent Research

This compound plays a significant role in the study of Grignard reagents, particularly in understanding their structure and behavior in different solvents. Research into its structural properties and reactions expands the knowledge of Grignard reagents, which are fundamental in organic chemistry (Voorbergen, Blomberg, & Bickelhaupt, 1972).

Synthesis of Halogenated Tetraarylborates

It is also instrumental in the synthesis of halogenated tetraarylborates. Studies involving reactions with B(OEt)3 and NaBF4 demonstrate its utility in forming these compounds, which have various applications in chemistry (Anulewicz-Ostrowska et al., 2003).

Pharmaceutical Applications

Although not directly involving 3,5-dimethoxyphenylmagnesium bromide, related research in the pharmaceutical domain is evident. For example, studies on the cytotoxicity of nanoparticles in human cells use similar methodologies that could potentially incorporate this compound (Zhou et al., 2010).

Safety and Hazards

This compound is highly flammable and may cause drowsiness or dizziness. It causes severe skin burns and eye damage and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

magnesium;1,3-dimethoxybenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAWZPHAFPKVJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C[C-]=C1)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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